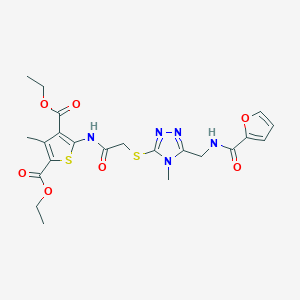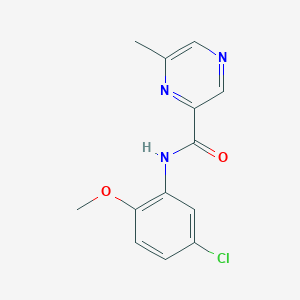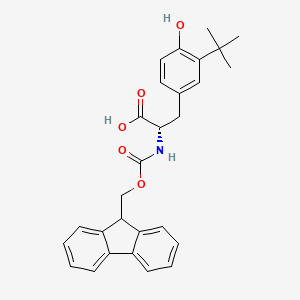
Fmoc-l-tyr(3-tbu)-oh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Fmoc-l-tyr(3-tbu)-oh” is a chemical compound with the IUPAC name (2S)-3-(3-tert-butyl-4-hydroxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid . It has a molecular weight of 459.54 and appears as a white powder .
Molecular Structure Analysis
The InChI code for “Fmoc-l-tyr(3-tbu)-oh” is 1S/C28H29NO5/c1-28(2,3)23-14-17(12-13-25(23)30)15-24(26(31)32)29-27(33)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-14,22,24,30H,15-16H2,1-3H3,(H,29,33)(H,31,32)/t24-/m0/s1 . The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, a tert-butyl group, and a tyrosine residue .Physical And Chemical Properties Analysis
“Fmoc-l-tyr(3-tbu)-oh” is a white powder . The storage temperature is 0-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Peptides and Peptidomimetics
Fmoc-L-Tyr(3-tBu)-OH has been utilized extensively in the synthesis of peptides and peptidomimetics. For instance, it has been incorporated into peptides as a tyrosine surrogate to study the kinetic properties towards protein tyrosine phosphatases (PTPs) and to create peptides resistant to tyrosinase action, enhancing the understanding of PTP substrates and inhibitors (Gopishetty et al., 2008). Furthermore, research has focused on developing new protecting groups to prevent aspartimide formation during peptide synthesis, showcasing the importance of protecting group strategies in the synthesis of homogeneous aspartyl-containing peptides (Behrendt et al., 2015).
Controlled Self-Assembly and Material Science
In material science, Fmoc-L-Tyr(3-tBu)-OH has been employed in the self-assembly of modified aromatic amino acids to create well-defined morphologies such as fibers and spherical structures. This application is significant for the simple fabrication and design of novel materials, providing an important avenue for research in nanotechnology and material science (Gour et al., 2021).
Phosphorylation Studies
The chemical synthesis of O-thiophosphotyrosyl peptides using Fmoc-Tyr(PS(OBzl)2)-OH demonstrates the compound's utility in introducing phosphotyrosine residues into peptides, furthering studies in protein interactions and signaling pathways (Kitas et al., 2009). This is crucial for the development of peptide-based tools for studying tyrosine phosphorylation in cellular processes.
Hydrogel Formation
Fmoc-L-Tyr(3-tBu)-OH has also been explored in the formation of stable supramolecular hydrogels, which have potential applications in drug delivery systems, tissue engineering, and as scaffolds for cell growth. The incorporation of graphene into peptide-based hydrogels demonstrates an innovative approach to creating hybrid materials with enhanced properties (Adhikari & Banerjee, 2011).
Eigenschaften
IUPAC Name |
(2S)-3-(3-tert-butyl-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO5/c1-28(2,3)23-14-17(12-13-25(23)30)15-24(26(31)32)29-27(33)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-14,22,24,30H,15-16H2,1-3H3,(H,29,33)(H,31,32)/t24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKXHUJAUIQIGY-DEOSSOPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-allyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2806137.png)
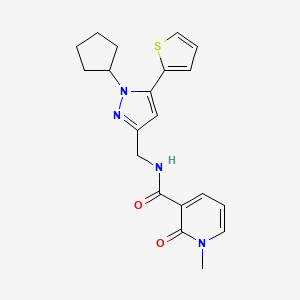
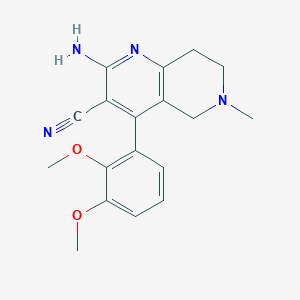
![N-(1-cyano-1,2-dimethylpropyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide](/img/structure/B2806142.png)

![Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2806144.png)
![(2Z)-N-benzyl-2-cyano-2-[5-(2-hydroxyethyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]ethanamide](/img/structure/B2806145.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2806148.png)
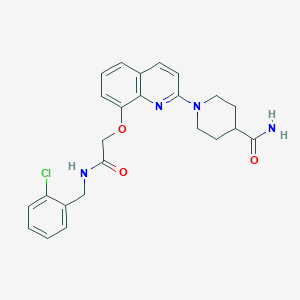

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2806154.png)
